p-Methoxy-2-diazoacetophenone
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Overview
Description
p-Methoxy-2-diazoacetophenone: is an organic compound that belongs to the class of diazo ketones It is characterized by the presence of a diazo group (-N=N-) attached to a ketone functional group, with a methoxy group (-OCH₃) attached to the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-methoxy-2-diazoacetophenone typically involves the diazotization of p-methoxyacetophenone. One common method includes the reaction of p-methoxyacetophenone with diazomethane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the diazo compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potential hazards associated with diazo compounds.
Chemical Reactions Analysis
Types of Reactions: p-Methoxy-2-diazoacetophenone undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions with alkenes and alkynes to form pyrazolines and pyrazoles.
Substitution Reactions: The diazo group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Decomposition Reactions: Under certain conditions, the diazo group can decompose to generate reactive intermediates such as
Properties
CAS No. |
6832-17-3 |
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Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-diazo-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-4-2-7(3-5-8)9(12)6-11-10/h2-6H,1H3 |
InChI Key |
UEHXIAGUEPEVPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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